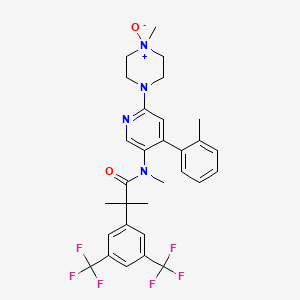
Netupitant-N-Oxid
Übersicht
Beschreibung
Netupitant-N-oxid ist ein Metabolit von Netupitant, einem Neurokinin-1-Rezeptor-Antagonisten. Netupitant wird hauptsächlich in Kombination mit Palonosetron zur Vorbeugung von akuten und verzögerten Erbrechen und Übelkeit, die durch Chemotherapie verursacht werden, eingesetzt . This compound wird aus Netupitant durch das Cytochrom-P450-Isoform CYP3A4 gebildet .
Herstellungsmethoden
This compound kann durch die Oxidation von Netupitant synthetisiert werden. Häufige Reagenzien für diese Oxidation umfassen Wasserstoffperoxid, Natriumpercarbonat und Natriumperborat in Gegenwart verschiedener Katalysatoren . Industrielle Produktionsmethoden beinhalten oft den Einsatz von kontinuierlichen Strömungsprozessen mit Katalysatoren wie Titansilicat in einem Festbettmikroreaktor .
Wissenschaftliche Forschungsanwendungen
Netupitant N-oxide is used in various scientific research applications, including:
Wirkmechanismus
Target of Action
Netupitant N-Oxide, also known as Netupitant metabolite Netupitant N-oxide or Netupitant metabolite M2, primarily targets the neurokinin 1 (NK1) receptors . These receptors are broadly distributed in the central and peripheral nervous systems .
Mode of Action
Netupitant N-Oxide acts as a selective NK1 receptor antagonist . It competitively binds to and blocks the activity of the human substance P/NK1 receptors in the central nervous system (CNS), thereby inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP) .
Biochemical Pathways
The action of Netupitant N-Oxide affects the biochemical pathways involving substance P and NK1 receptors . By inhibiting the binding of substance P to NK1 receptors, Netupitant N-Oxide can prevent responses mediated by substance P .
Pharmacokinetics
The pharmacokinetics of Netupitant N-Oxide involve absorption, distribution, metabolism, and excretion (ADME). Once absorbed, Netupitant N-Oxide is extensively metabolized to form three major metabolites: desmethyl derivative, Netupitant N-oxide (M2), and OH-methyl derivative . Metabolism is mediated primarily by CYP3A4 and to a lesser extent by CYP2C9 and CYP2D6 . Netupitant N-Oxide and its metabolites are mainly excreted via the feces .
Result of Action
The molecular and cellular effects of Netupitant N-Oxide’s action primarily involve the prevention of chemotherapy-induced nausea and vomiting (CINV) . By inhibiting the binding of substance P to NK1 receptors, Netupitant N-Oxide can prevent responses mediated by substance P, which may result in the prevention of CINV .
Action Environment
The action, efficacy, and stability of Netupitant N-Oxide can be influenced by various environmental factors. For instance, the presence of inhibitors or inducers of the liver enzyme CYP3A4 can affect the blood plasma levels of Netupitant N-Oxide . Being a CYP3A4 inhibitor itself, Netupitant N-Oxide could also increase plasma levels of pharmaceuticals that are metabolized by CYP3A4 .
Biochemische Analyse
Biochemical Properties
Netupitant N-Oxide, as a metabolite of Netupitant, may share similar biochemical properties with its parent compound. Netupitant is known to interact with the neurokinin 1 (NK1) receptor, acting as an antagonist . This interaction plays a crucial role in its function as an antiemetic agent .
Cellular Effects
The cellular effects of Netupitant N-Oxide are likely to be similar to those of Netupitant. Netupitant acts on the NK1 receptors in the central nervous system, inhibiting the binding of the endogenous tachykinin neuropeptide substance P (SP), which may result in the prevention of chemotherapy-induced nausea and vomiting (CINV) .
Molecular Mechanism
The molecular mechanism of action of Netupitant N-Oxide is expected to be similar to that of Netupitant. Netupitant competitively binds to and blocks the activity of the human substance P/NK1 receptors in the central nervous system (CNS), thereby inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP) .
Dosage Effects in Animal Models
Studies on Netupitant have shown that it inhibits bladder contraction frequency in a dose-dependent manner in guinea-pigs .
Metabolic Pathways
Netupitant N-Oxide is a major metabolite of Netupitant. The metabolism of Netupitant is mediated primarily by CYP3A4 and to a lesser extent by CYP2C9 and CYP2D6 .
Transport and Distribution
Netupitant is known to have a large volume of distribution, indicating wide distribution .
Vorbereitungsmethoden
Netupitant N-oxide can be synthesized through the oxidation of netupitant. Common reagents for this oxidation include hydrogen peroxide, sodium percarbonate, and sodium perborate in the presence of various catalysts . Industrial production methods often involve the use of continuous flow processes with catalysts like titanium silicalite in a packed-bed microreactor .
Analyse Chemischer Reaktionen
Netupitant-N-oxid durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen weiter oxidiert werden.
Reduktion: Sie kann unter reduktiven Bedingungen zurück zu Netupitant reduziert werden.
Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere an den Stickstoff- und Sauerstoffatomen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Natriumborhydrid für die Reduktion. Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Desmethyl-Netupitant und Hydroxy-Netupitant .
Wissenschaftliche Forschungsanwendungen
This compound wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Chemie: Es wird für die Entwicklung und Validierung analytischer Methoden verwendet.
Industrie: Es wird in den Qualitätskontrollprozessen während der Produktion von Fosnetupitant eingesetzt.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an die humanen Substanz P/Neurokinin-1-Rezeptoren im zentralen Nervensystem bindet und deren Aktivität blockiert . Diese Hemmung verhindert die Bindung des endogenen Tachykinin-Neuropeptids Substanz P, das an der Induktion von Erbrechen beteiligt ist . Zu den molekularen Zielstrukturen gehören die Neurokinin-1-Rezeptoren, und die beteiligten Signalwege sind die Inositolphosphat-Signaltransduktionswege .
Vergleich Mit ähnlichen Verbindungen
Netupitant-N-oxid ähnelt anderen Metaboliten von Netupitant, wie z. B. Desmethyl-Netupitant und Hydroxy-Netupitant . Es ist einzigartig in seiner spezifischen Bindungsaffinität und seinem Stoffwechselweg. Zu anderen ähnlichen Verbindungen gehören:
Aprepitant: Ein weiterer Neurokinin-1-Rezeptor-Antagonist, der für ähnliche therapeutische Zwecke eingesetzt wird.
Fosnetupitant: Ein Prodrug von Netupitant, das in intravenösen Formulierungen verwendet wird.
This compound zeichnet sich durch seine spezifische Bildung über den CYP3A4-Weg und seine einzigartigen pharmakokinetischen Eigenschaften aus .
Eigenschaften
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-(2-methylphenyl)pyridin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F6N4O2/c1-19-8-6-7-9-23(19)24-17-26(39-10-12-40(5,42)13-11-39)37-18-25(24)38(4)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUOVQVMCOPBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910808-11-6 | |
| Record name | RO-0713001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910808116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-0713001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q2I9HLY8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1589254.png)

![1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1589258.png)
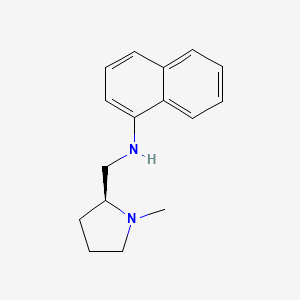
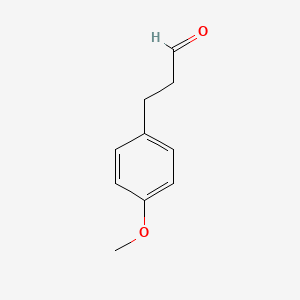
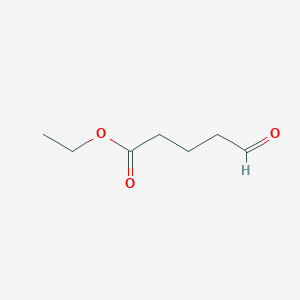


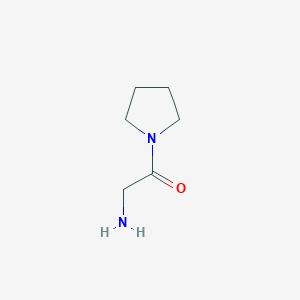
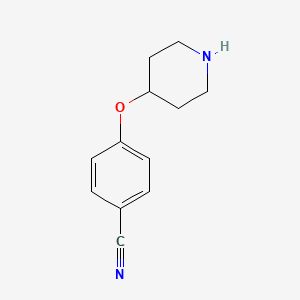
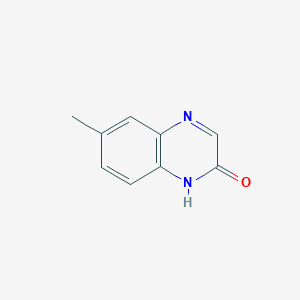

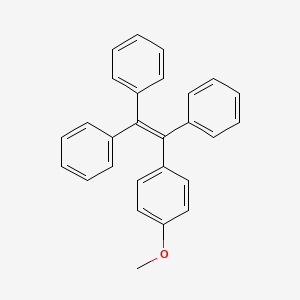
![(3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B1589277.png)
